molecular formula C18H20N2O B2603053 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole CAS No. 86650-93-3

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2603053
CAS No.: 86650-93-3
M. Wt: 280.371
InChI Key: CWZAFAYMRZNIEI-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by a phenoxymethyl group substituted with a bulky tert-butyl moiety at the para position of the phenyl ring. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions .

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)13-8-10-14(11-9-13)21-12-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZAFAYMRZNIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 4-tert-butylphenol with a suitable benzimidazole precursor. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with a benzimidazole derivative in the presence of a base such as sodium methacrylate in acetonitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkylating agents such as methyl iodide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties
Compound Substituent(s) LogP* Melting Point (°C) Key References
2-[(4-tert-Butylphenoxy)methyl]-1H-benzimidazole 4-tert-Butylphenoxymethyl ~4.2 Not reported
2-(4-Nitrophenyl)-1H-benzimidazole (VIa) 4-Nitrophenyl ~2.8 Not reported
2-(4-Hydroxyphenyl)-1H-benzimidazole (7) 4-Hydroxyphenyl ~2.1 >300
2-[[(4-Chloro-3-methylpyridinyl)methyl]thio]-1H-benzimidazole Chloropyridinylmethylthio ~3.5 155–160
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid 2-Nitrophenyl + carboxylic acid ~1.9 Not reported

*Estimated using fragment-based methods.

Key Observations :

  • The tert-butyl group in the target compound increases LogP significantly compared to polar substituents (e.g., nitro, hydroxyl), suggesting enhanced lipophilicity .
  • Sulfur-containing analogues (e.g., thioether in ) exhibit moderate LogP but lower thermal stability (melting point: 155–160°C) compared to hydroxylated derivatives (>300°C) .

Key Observations :

  • Nitro-substituted derivatives : Exhibit varied activity depending on substitution position. The 2-nitrophenyl analogue () shows potent CNS activity, while 4-nitrophenyl derivatives (VIa) lack reported bioactivity .
  • Sulfur-containing analogues : Demonstrated efficacy against H. pylori due to sulfoxide/sulfide groups critical for proton pump inhibition . The absence of sulfur in the target compound suggests divergent therapeutic targets.
  • Hydroxyphenyl derivatives : Exhibit antioxidant properties but suffer from poor solubility (high melting points) .

Structural and Crystallographic Insights

  • The tert-butyl group in 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole () induces steric hindrance, confirmed via X-ray crystallography, which stabilizes the molecule against enzymatic degradation . This suggests that the tert-butylphenoxymethyl group in the target compound may similarly enhance pharmacokinetic stability.
  • In contrast, triazole-thiazole hybrids () adopt extended conformations for receptor binding, necessitating complex substituents for activity .

Biological Activity

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a tert-butylphenoxy group, which enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. For example, it was evaluated against various strains, showing minimal inhibitory concentrations (MICs) comparable to standard antibiotics. Specifically, compounds derived from benzimidazole have shown effectiveness against Staphylococcus aureus and Candida albicans .
  • Antiproliferative Effects : In vitro studies indicate that this compound possesses antiproliferative activity against cancer cell lines. For instance, derivatives of benzimidazole have exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), suggesting potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. Molecular docking studies suggest that the compound can bind effectively to target proteins involved in these processes .

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus8 µg/mL
AntifungalCandida albicans64 µg/mL
AntiproliferativeMDA-MB-231 (breast cancer)16.38 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various benzimidazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized the broth microdilution method to determine MIC values, confirming its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects of benzimidazole derivatives on human breast cancer cells. The study revealed that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

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